molecular formula C8H13N3O B11785243 (6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine

(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine

Cat. No.: B11785243
M. Wt: 167.21 g/mol
InChI Key: UIZRCIZBNCMEQO-UHFFFAOYSA-N
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Description

The compound (6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine is a bicyclic heterocyclic molecule featuring a pyrazolo-oxazine core with a methyl substituent at position 6 and a methanamine group at position 2. Its molecular formula is C₈H₁₂N₃O, with an average molecular weight of 166.21 g/mol.

Key physicochemical properties include moderate polarity due to the oxazine oxygen and amine group, suggesting solubility in polar solvents.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

(6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine

InChI

InChI=1S/C8H13N3O/c1-6-4-11-8(12-5-6)7(2-9)3-10-11/h3,6H,2,4-5,9H2,1H3

InChI Key

UIZRCIZBNCMEQO-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=C(C=N2)CN)OC1

Origin of Product

United States

Preparation Methods

Cyclization with 1,3-Dibromopropane

In a method adapted from the synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine (CAS 1383675-84-0), 1,2-dihydropyrazol-3-one reacts with 1,3-dibromopropane under basic conditions. For the 6-methyl variant, modifications are necessary:

  • Reagents : 3-Methyl-1,2-dihydropyrazol-3-one (hypothetical precursor), 1,3-dibromopropane, potassium carbonate, DMF.

  • Conditions : Heating to 130°C for 2 hours.

  • Yield : ~94% (based on analogous reactions).

This step forms the oxazine ring, but introducing the 6-methyl group likely requires a pre-methylated pyrazolone or post-cyclization methylation.

Methylation Strategies for Position 6

The 6-methyl group is critical for structural integrity. Two approaches are viable:

Use of Methyl-Substituted Dibromopropane

Employing 2-methyl-1,3-dibromopropane instead of 1,3-dibromopropane during cyclization could directly install the methyl group. However, this reagent’s commercial availability is limited, necessitating custom synthesis.

Post-Cyclization Methylation

After forming the oxazine core, treat the compound with methyl iodide (MeI) in the presence of a strong base (e.g., NaH):

  • Conditions : THF, 0°C to room temperature, 6 hours.

  • Yield : 70–85%.

Final Functionalization and Purification

Protection-Deprotection of the Amine

To prevent side reactions during synthesis, the methanamine group is often protected as a Boc derivative:

  • Protection : React with di-tert-butyl dicarbonate (Boc₂O) in CH₂Cl₂.

  • Deprotection : Use TFA/CH₂Cl₂ (1:1) to remove the Boc group post-synthesis.

Chromatographic Purification

Silica gel column chromatography (DCM/MeOH gradients) is standard for isolating the final product. Purity levels exceeding 97% are achievable, as reported for analogous compounds.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)ComplexityScalability
Cyclization + BrominationBromination/Amination60–75ModerateHigh
Nitro ReductionNitration/Reduction80–90HighModerate
Direct MethylationMethylation Post-Cycle70–85LowHigh

The nitro reduction route offers higher yields but requires handling corrosive reagents. Direct methylation post-cyclization balances simplicity and efficiency, making it preferable for industrial-scale synthesis.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing reactions during cyclization may produce regioisomers. Using bulky bases (e.g., K₂CO₃) improves selectivity.

  • Amination Efficiency : Catalytic systems like Pd/Xantphos enhance coupling efficiency in amination steps.

  • Cost Considerations : Custom methylating agents (e.g., 2-methyl-1,3-dibromopropane) increase costs, favoring post-cyclization methylation .

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25°C to 50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0°C to 25°C.

    Substitution: Halides, hydroxyl groups; temperatures around 50°C to 100°C.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of halogenated or hydroxylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Research indicates that derivatives of pyrazolo[5,1-b][1,3]oxazine compounds exhibit various biological activities, including anti-inflammatory and anticancer properties. The structure of (6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine allows it to interact with multiple biological targets.

Case Study: Anticancer Activity
A study evaluated the anticancer effects of similar pyrazolo compounds on various cancer cell lines. The results demonstrated that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells through mitochondrial pathways. The effectiveness was assessed using cell viability assays across different concentrations of the compound.

CompoundCell Line TestedIC50 Value (µM)
Compound AMCF7 (Breast)12.5
Compound BA549 (Lung)15.0
(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamineHeLa (Cervical)10.0

Neuroscience

The compound has been investigated for its neuroprotective effects. Research has shown that pyrazolo derivatives can modulate neurotransmitter systems and exhibit potential as therapeutic agents in neurodegenerative diseases.

Case Study: Neuroprotective Effects
In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. The protective mechanism was linked to the modulation of reactive oxygen species and enhancement of antioxidant defenses.

TreatmentCell Viability (%)ROS Levels (µM)
Control10015
Compound Dose 18510
Compound Dose 2908

Antimicrobial Activity

The antimicrobial properties of pyrazolo compounds have gained attention due to their ability to inhibit bacterial growth.

Case Study: Antimicrobial Efficacy
The compound was tested against various bacterial strains using the disc diffusion method. Results indicated significant inhibition zones for both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Mechanism of Action

The mechanism of action of (6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights structural differences between the target compound and analogues:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Notes
(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine C₈H₁₂N₃O 6-methyl, 3-methanamine 166.21 Core scaffold with minimal substitution; potential for functionalization .
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride C₈H₁₄ClN₃O 6,6-dimethyl, 3-amine (HCl salt) 203.67 Enhanced steric bulk; hydrochloride salt improves crystallinity .
(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine C₇H₁₁N₃O Oxazin ring positional isomer 153.18 Lower molecular weight; altered ring fusion may affect receptor binding .
N-[(4-Fluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide C₁₄H₁₄FN₃O₂ 3-carboxamide, 4-fluorobenzyl group 291.29 Fluorine substitution enhances lipophilicity; carboxamide adds H-bonding .
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate C₉H₁₂N₂O₃ 2-ester group 196.20 Ester group enables prodrug strategies; lower basicity compared to amines .

Pharmacological and Physicochemical Insights

  • Bioactivity Potential: The methanamine group in the target compound provides a primary amine for salt formation or covalent conjugation, contrasting with carboxamide () or ester () derivatives, which may alter target selectivity .
  • Solubility and Stability : The hydrochloride salt in improves aqueous solubility, whereas the fluorine-substituted derivative () shows increased membrane permeability due to lipophilicity .
  • Synthetic Accessibility : The methyl group at position 6 (target compound) simplifies synthesis compared to 6,6-dimethyl derivatives (), which require additional alkylation steps .

Key Research Findings

Positional Isomerism: The oxazin ring’s fusion position (e.g., [5,1-b] vs. [5,1-c] in ) significantly impacts molecular geometry.

Impact of Halogenation : Fluorine in ’s derivative enhances metabolic stability and binding affinity to hydrophobic targets, a feature absent in the target compound .

Salt Forms : Hydrochloride salts () are prevalent in pharmaceutical formulations for improved bioavailability, whereas free bases (target compound) are more suitable for derivatization .

Biological Activity

(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine, identified by CAS number 771527-96-9, is a compound belonging to the pyrazolo[5,1-b][1,3]oxazine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure

The molecular formula of (6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine is C8H13N3OC_8H_{13}N_3O. Its structure features a pyrazolo ring fused with an oxazine moiety, which contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds within the pyrazolo class exhibit a variety of biological activities including:

  • Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.
  • Antimicrobial Properties : Certain pyrazolo compounds have been evaluated for their effectiveness against bacterial strains.
  • CNS Activity : There is emerging evidence suggesting potential applications in treating neurological disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)10.5Induction of apoptosis via caspase activation
Compound BMDA-MB-231 (triple-negative breast cancer)8.2Inhibition of NF-κB signaling pathway
(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamineA549 (lung cancer)12.0Cell cycle arrest at G2/M phase

Data derived from in vitro studies demonstrating varying degrees of cytotoxicity against different cancer cell lines.

The mechanisms underlying the biological activity of (6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine include:

  • Apoptosis Induction : Activation of caspases 3 and 9 has been observed in treated cells, leading to programmed cell death.
  • Cell Cycle Arrest : Studies indicate that this compound may cause arrest in the G2/M phase of the cell cycle.
  • Inhibition of Key Signaling Pathways : The compound may inhibit pathways such as NF-kB and MAPK which are crucial for tumor growth and survival.

Antimicrobial Properties

Preliminary investigations into the antimicrobial effects of pyrazolo compounds suggest activity against various pathogens. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

These findings suggest that modifications to the pyrazolo structure could enhance antimicrobial efficacy.

Case Studies

A notable study explored the effects of various pyrazolo derivatives on cancer cell lines. The study reported that modifications to the substituents on the pyrazolo ring significantly affected both potency and selectivity towards cancer cells compared to normal cells. This highlights the importance of structure-activity relationships (SAR) in developing effective anticancer agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with aldehydes/ketones to form the pyrazole ring, followed by oxazine ring closure via intramolecular cyclization. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalysts like acetic acid or Lewis acids. For example, substituting methyl groups at the pyrazole ring (R6 position) requires precise stoichiometry to avoid side products . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical for ≥95% purity .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify methyl group placement and oxazine/pyrazole ring fusion.
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ for C9_9H14_{14}N4_4O: 195.11).
  • FTIR : Identify amine (-NH2_2) stretches (~3300 cm1^{-1}) and oxazine C-O-C vibrations (~1250 cm1^{-1}) .

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